![molecular formula C5H10F3NO4S B1597205 N-Morpholinium trifluoromethanesulfonate CAS No. 77534-70-4](/img/structure/B1597205.png)
N-Morpholinium trifluoromethanesulfonate
Overview
Description
N-Morpholinium trifluoromethanesulfonate is a chemical compound that belongs to the class of ionic liquids. It is known for its unique properties, including high thermal stability, low viscosity, and excellent electrochemical stability. These characteristics make it a valuable compound in various scientific and industrial applications.
Mechanism of Action
Mode of Action
It is known that the compound is synthesized in the presence of trimethylsilyl trifluoromethanesulfonate (TMSOTf) through a Mislow-Evans type rearrangement . .
Biochemical Pathways
The compound is known to exhibit unique and general reactions with nucleophiles and the deoxygenation trifluoromethylation of carboxylic acids
Result of Action
The compound is known to undergo unique reactions with nucleophiles and participate in the deoxygenation trifluoromethylation of carboxylic acids . .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Morpholinium trifluoromethanesulfonate can be synthesized through the reaction of morpholine with trifluoromethanesulfonic acid. The reaction typically involves the nucleophilic substitution of the bromide ion by morpholine, resulting in the formation of the desired product . The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of morpholinium trifluoromethanesulfonate may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-Morpholinium trifluoromethanesulfonate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Acylation: It can act as a catalyst in acylation reactions, facilitating the formation of acylated products.
Condensation: The compound can also be involved in condensation reactions, leading to the formation of larger molecular structures.
Common Reagents and Conditions
Common reagents used in reactions with morpholinium trifluoromethanesulfonate include fluoride ions, acyl chlorides, and various nucleophiles. The reaction conditions often involve mild temperatures and the use of solvents such as acetonitrile or dichloromethane to enhance reaction efficiency .
Major Products Formed
The major products formed from reactions involving morpholinium trifluoromethanesulfonate include acylated derivatives, substituted morpholinium compounds, and various condensation products. These products are often valuable intermediates in organic synthesis and industrial processes .
Scientific Research Applications
N-Morpholinium trifluoromethanesulfonate has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Morpholinium bis(trifluoromethylsulfonyl)imide: Known for its high electrochemical stability and low viscosity.
Piperidinium trifluoromethanesulfonate: Similar in structure but with different reactivity and applications.
Thiomorpholinium trifluoromethanesulfonate: Contains a sulfur atom, leading to distinct chemical properties and uses.
Uniqueness
N-Morpholinium trifluoromethanesulfonate stands out due to its combination of high thermal stability, low viscosity, and excellent electrochemical stability. These properties make it particularly suitable for applications in high-performance materials and advanced chemical synthesis .
Properties
IUPAC Name |
morpholin-4-ium;trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO.CHF3O3S/c1-3-6-4-2-5-1;2-1(3,4)8(5,6)7/h5H,1-4H2;(H,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXDLDSWRLLUJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC[NH2+]1.C(F)(F)(F)S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10F3NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380983 | |
Record name | Morpholin-4-ium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77534-70-4 | |
Record name | Morpholin-4-ium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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